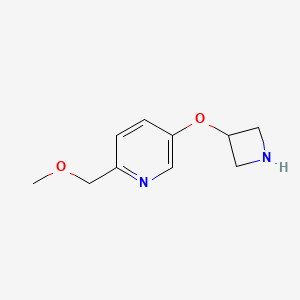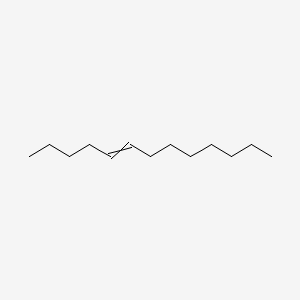
Tridec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-8-ene is an organic compound with the molecular formula C₁₃H₂₆. It is a type of alkene, characterized by the presence of a carbon-carbon double bond located at the eighth position of the tridecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridec-8-ene can be synthesized through several methods, including:
Hydroformylation: This process involves the reaction of 1-dodecene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to form tridecanal, which is then dehydrated to produce this compound.
Dehydration of Alcohols: this compound can also be prepared by the dehydration of tridecan-8-ol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired double bond position.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a palladium or platinum catalyst can convert it to tridecane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride or dichloromethane.
Major Products Formed:
Epoxides and Alcohols: From oxidation reactions.
Tridecane: From hydrogenation.
Dihalogenated Compounds: From halogenation.
Scientific Research Applications
Tridec-8-ene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tridec-8-ene involves its interaction with various molecular targets, primarily through its double bond. This allows it to participate in addition reactions, where the double bond is broken and new bonds are formed with other atoms or molecules. The pathways involved include:
Electrophilic Addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical Reactions: The double bond can also participate in radical reactions, where free radicals add to the double bond, forming new radical intermediates.
Comparison with Similar Compounds
- 1-Tridecene
- 2-Tridecene
- 3-Tridecene
Properties
CAS No. |
23051-84-5 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(E)-tridec-5-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9+ |
InChI Key |
VDFGUEPMNNLWOZ-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCC |
Canonical SMILES |
CCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


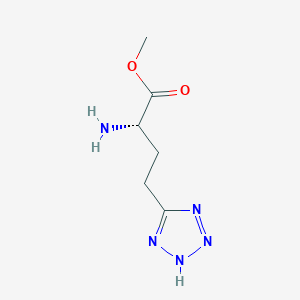
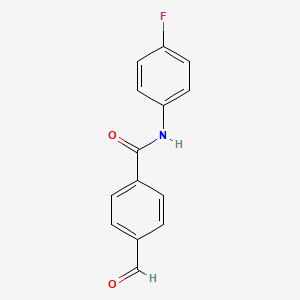
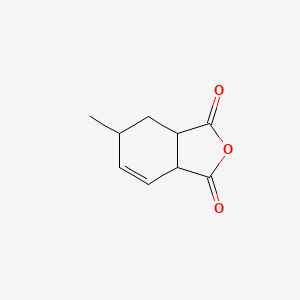
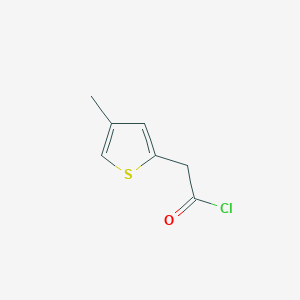
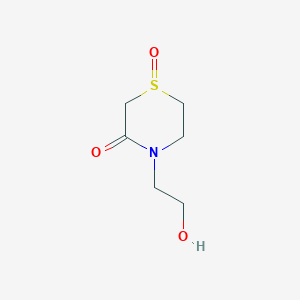
![4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8493846.png)
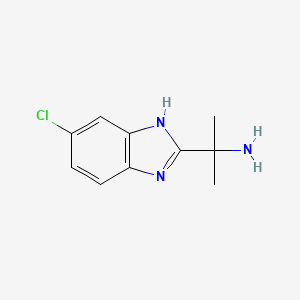
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperazin-1-ium bromide](/img/structure/B8493860.png)
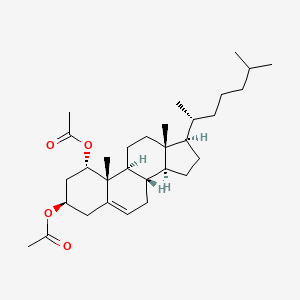

![N-[5-bromo-4-(2-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8493884.png)

